molecular formula C26H20ClFN2O2S2 B14941593 (1Z)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[4-oxo-3-(prop-2-yn-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[4-oxo-3-(prop-2-yn-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B14941593
M. Wt: 511.0 g/mol
InChI Key: HZCAORIWBSTTII-VZCXRCSSSA-N
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Description

The compound “(1Z)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[4-oxo-3-(prop-2-yn-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one” is a complex organic molecule that features multiple functional groups, including a chlorophenyl group, a fluoro group, and a thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each designed to introduce specific functional groups and structural features. A possible synthetic route could include:

    Formation of the Pyrroloquinoline Core: This step might involve the cyclization of a suitable precursor to form the pyrroloquinoline core.

    Introduction of the Chlorophenyl and Fluoro Groups: These groups could be introduced via electrophilic aromatic substitution reactions.

    Formation of the Thiazolidinone Moiety: This step might involve the reaction of a suitable thioamide with an α-halo ketone to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidinone moiety could be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups could be reduced to alcohols.

    Substitution: The chlorophenyl group could undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) could be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be employed.

    Substitution: Nucleophiles such as amines or thiols could be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinone moiety could yield sulfoxides or sulfones, while reduction of the carbonyl groups could yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound could be studied for its potential biological activity. The presence of the thiazolidinone moiety suggests that it might have antimicrobial or anticancer properties.

Medicine

In medicine, the compound could be investigated as a potential drug candidate. Its structural features suggest that it might interact with specific biological targets, such as enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials with unique properties. For example, its fluorinated aromatic ring might impart desirable properties such as increased thermal stability or hydrophobicity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Alternatively, if it acts as a receptor agonist, it might bind to the receptor and activate downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[4-oxo-3-(prop-2-yn-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: This compound is unique due to its specific combination of functional groups and structural features.

    Other Thiazolidinone Derivatives: Compounds with similar thiazolidinone moieties might have similar biological activities.

    Fluorinated Aromatic Compounds: Compounds with fluorinated aromatic rings might have similar physical properties, such as increased thermal stability.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which might impart unique biological activities or physical properties.

Properties

Molecular Formula

C26H20ClFN2O2S2

Molecular Weight

511.0 g/mol

IUPAC Name

(5Z)-5-[9-(4-chlorophenyl)-6-fluoro-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene]-3-prop-2-ynyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H20ClFN2O2S2/c1-5-10-29-23(32)21(34-24(29)33)19-17-11-16(28)12-18-20(17)30(22(19)31)25(2,3)13-26(18,4)14-6-8-15(27)9-7-14/h1,6-9,11-12H,10,13H2,2-4H3/b21-19-

InChI Key

HZCAORIWBSTTII-VZCXRCSSSA-N

Isomeric SMILES

CC1(CC(C2=CC(=CC\3=C2N1C(=O)/C3=C\4/C(=O)N(C(=S)S4)CC#C)F)(C)C5=CC=C(C=C5)Cl)C

Canonical SMILES

CC1(CC(C2=CC(=CC3=C2N1C(=O)C3=C4C(=O)N(C(=S)S4)CC#C)F)(C)C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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